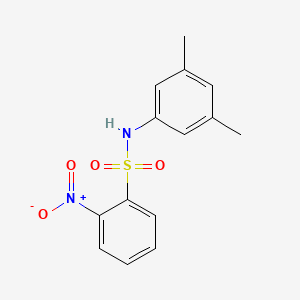

N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide

Description

N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative synthesized by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dimethylaniline under controlled conditions . The compound crystallizes in an orthorhombic system (space group Pbca) with two independent molecules in the asymmetric unit. Its crystal structure is stabilized by N—H···O hydrogen bonds, forming motifs such as S(7), C(4), and R₂²(8) . The 3,5-dimethylphenyl substituent contributes to increased lipophilicity, while the 2-nitro group on the sulfonyl ring influences electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-7-11(2)9-12(8-10)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSRIFVUDPZINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,5-dimethylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: N-(3,5-dimethylphenyl)-2-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-(3,5-dicarboxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound can be used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting bacterial enzymes, thereby preventing bacterial growth. The nitro group can undergo bioreduction to form reactive intermediates that can interact with bacterial DNA or proteins, leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Crystal Structure and Conformation

The position and electronic nature of substituents on the aryl ring significantly impact molecular conformation and crystal packing. Key comparisons include:

Table 1: Structural Comparison of Nitrobenzenesulfonamide Derivatives

Hydrogen Bonding and Crystal Packing

The target compound forms a complex hydrogen-bonding network:

- N1—H1N···O3 : Creates S(7) and C(4) motifs.

- N3—H3N···O6 : Generates R₂²(8) inversion dimers .

In contrast, N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide lacks R₂²(8) dimers but retains S(7) and C(4) motifs, highlighting substituent-driven differences in supramolecular assembly .

Table 2: Substituent Effects on Functional Properties

- PET Inhibition : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (a carboxamide analog) shows potent photosynthetic electron transport (PET) inhibition, suggesting that electron-donating substituents enhance activity in similar scaffolds .

Biological Activity

N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. The presence of both nitro and sulfonamide groups enhances its chemical reactivity and potential biological efficacy.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, a critical enzyme in bacterial folate synthesis. This inhibition disrupts folic acid production, essential for bacterial growth and replication.

- Redox Reactions : The nitro group may participate in redox reactions, contributing to the compound's overall biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves competitive inhibition of bacterial enzymes crucial for folate synthesis.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against multiple cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis and inhibit cell proliferation at low micromolar concentrations (IC50 values ranging from 0.3 to 1.2 μM) across various cancer types .

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | E. coli |

| This compound | 8 | S. aureus |

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.4 |

| HeLa (Cervical) | 0.5 |

| A549 (Lung) | 0.7 |

These results indicate significant cytotoxicity and suggest potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.